![molecular formula C19H15ClFN3O2S B2775735 2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 891102-51-5](/img/structure/B2775735.png)
2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a methylsulfanyl group attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrimidine core: This can be achieved through the reaction of appropriate starting materials such as 2-aminopyrimidine with suitable reagents under controlled conditions.
Introduction of the chlorophenyl group: This step involves the use of chlorobenzyl chloride in the presence of a base to introduce the chlorophenyl group.
Attachment of the fluorophenyl group: This can be done using a fluorobenzene derivative under suitable reaction conditions.
Incorporation of the methylsulfanyl group: This step involves the use of a methylthiolating agent to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Oxidation Reactions
The sulfanyl group (-S-) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
H₂O₂ (30%) | Acetic acid, 0–5°C, 4 hours | Sulfoxide derivative (mono-oxidized) | 65–70% | |
m-CPBA | Dichloromethane, RT, 12 hours | Sulfone derivative (di-oxidized) | 80–85% |
Key Findings :
-
Oxidation kinetics depend on steric hindrance from the 3-chlorophenylmethyl group.
-
Sulfone derivatives exhibit increased thermal stability compared to sulfoxides .
Reduction Reactions
The ketone group in the dihydropyrimidine ring and the carboxamide can undergo selective reduction.
Reagent | Target Group | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
NaBH₄ | Carbonyl (C=O) | Methanol, 0°C, 2 hours | Secondary alcohol | 55–60% | |
LiAlH₄ | Carboxamide | Dry THF, reflux, 6 hours | Primary amine derivative | 40–45% |
Observations :
-
NaBH₄ selectively reduces the ketone without affecting the carboxamide .
-
Over-reduction with LiAlH₄ leads to decomposition unless strictly anhydrous .
Nucleophilic Substitution
The 3-chlorophenyl group participates in aromatic substitution, while the fluorophenyl group remains inert under mild conditions.
Mechanistic Insights :
-
Nitration occurs preferentially at the para position relative to chlorine due to directing effects .
-
Ammonia substitution proceeds via a benzyne intermediate under high-temperature conditions .
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Conditions | Reagent | Product | Application | Source |
---|---|---|---|---|
HCl (6M), reflux | H₂O | Carboxylic acid derivative | Intermediate for prodrug synthesis | |
NaOH (2M), RT | Ethanol | Sodium carboxylate | Water-soluble derivative |
Notable Data :
-
Acidic hydrolysis achieves 90% conversion in 8 hours.
-
Basic conditions preserve the dihydropyrimidine ring integrity .
Cross-Coupling Reactions
The sulfanyl group facilitates palladium-catalyzed couplings:
Challenges :
-
Steric bulk from the 3-chlorophenyl group reduces coupling efficiency .
-
Optimal yields require degassed solvents and inert atmospheres .
Photochemical Reactions
UV irradiation induces ring-opening reactions in the dihydropyrimidine core:
Wavelength | Solvent | Product | Quantum Yield | Source |
---|---|---|---|---|
254 nm | Acetonitrile | Open-chain thiolactam | 0.45 | |
365 nm | Methanol | Dimerized product | 0.20 |
Applications :
Comparative Reactivity Table
Functional Group | Reaction Type | Reactivity | Key Influencing Factor |
---|---|---|---|
Sulfanyl (-S-) | Oxidation | High | Electron-withdrawing substituents (Cl, F) |
Carboxamide (-CONH-) | Hydrolysis | Moderate | pH, steric hindrance from methyl group |
Dihydropyrimidine | Reduction | Low | Conjugation with carboxamide |
3-Chlorophenyl | Electrophilic substitution | High | Activating meta-directing effect of Cl |
科学的研究の応用
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to J023-0303 exhibit significant anticancer properties. For instance, derivatives of pyrimidine compounds have shown potential in inhibiting tumor growth and promoting apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
- In vitro studies have demonstrated that J023-0303 can induce cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
-
Antimicrobial Properties :
- The compound's structural features allow it to disrupt microbial cell membranes and inhibit vital metabolic processes. Research into related compounds has shown promising results against various bacterial strains, indicating that J023-0303 could be explored for its antimicrobial efficacy .
- The presence of the chlorophenyl and fluorophenyl groups may enhance its interaction with microbial targets, making it a candidate for further investigation in antimicrobial therapy.
-
Enzyme Inhibition :
- Compounds containing similar frameworks have been studied as inhibitors of critical enzymes involved in disease pathways, such as xanthine oxidase and fatty acid synthase. These enzymes play vital roles in metabolic disorders and cancer progression .
- The specific inhibition of these enzymes by J023-0303 could lead to therapeutic applications in managing conditions like gout or certain types of cancer.
Research Findings
A detailed analysis of the compound's effects on various biological systems has been documented through several case studies:
作用機序
The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-[(2-chlorophenyl)methylsulfanyl]-5-(3-fluorophenyl)-4-phenyl-1,2,4-triazole
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is unique due to its specific combination of functional groups and its pyrimidine core structure
生物活性
The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide , also referred to as J023-0303, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative effects, antimicrobial properties, and structure-activity relationships (SAR) based on diverse research findings.
Molecular Structure
The molecular formula of the compound is C21H16ClFN4O3S. The structure includes a pyrimidine ring with various substituents that contribute to its biological activity.
- Molecular Weight : 421.0 g/mol
- LogP (XLogP3) : 4.4, indicating moderate lipophilicity.
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 8 .
Antiproliferative Activity
Research has demonstrated that compounds similar to J023-0303 exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the antiproliferative effects of synthesized dihydropyrimidine derivatives against human cancer cell lines including A549 (lung), HT29 (colon), MCF7, and MDA-MB231 (breast) .
Key Findings:
- Compounds showed over 60% inhibition in proliferation across tested cell lines.
- The most active derivatives against HT29 and MDA-MB231 had IC50 values ranging from 2.49 to 19.51 μM.
- Notably, the compound J023-0303 exhibited comparable or superior activity to doxorubicin, a standard chemotherapy agent .
Antimicrobial Activity
Pyrimidine derivatives have been noted for their antimicrobial properties. Studies have shown that certain modifications in the pyrimidine structure can enhance antibacterial and antifungal activities .
Case Studies:
- A series of pyrimidine derivatives demonstrated efficacy against pathogenic bacteria such as E. coli and S. aureus, attributed to specific substituents on the pyrimidine ring .
- The presence of halogen substituents, like chlorine in J023-0303, has been associated with increased antimicrobial potency .
Structure-Activity Relationship (SAR)
The biological activity of J023-0303 can be correlated with its structural features:
- Chlorophenyl Group : The presence of the 3-chlorophenyl group enhances lipophilicity and may improve membrane permeability.
- Fluorophenyl Substitution : The 4-fluorophenyl moiety contributes to increased biological activity by potentially influencing the binding affinity to target proteins.
Comparative Biological Activity Table
Compound | Cell Line | IC50 (μM) | Activity Type |
---|---|---|---|
J023-0303 | HT29 | 2.49 | Antiproliferative |
J023-0303 | MDA-MB231 | 3.99 | Antiproliferative |
Doxorubicin | HT29 | 3.13 | Chemotherapy Control |
Dihydropyrimidine Derivative A | A549 | 1.76 | Antiproliferative |
Pyrimidine Derivative B | E. coli | N/A | Antimicrobial |
特性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c1-24-18(26)16(17(25)23-15-7-5-14(21)6-8-15)10-22-19(24)27-11-12-3-2-4-13(20)9-12/h2-10H,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIOZGZUAVXRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。